molecular formula C11H9BBrNO2 B14083513 (3-(6-Bromopyridin-2-yl)phenyl)boronic acid

(3-(6-Bromopyridin-2-yl)phenyl)boronic acid

Cat. No.: B14083513
M. Wt: 277.91 g/mol
InChI Key: FHCKNJFJOOORKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(6-bromopyridin-2-yl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-(6-Bromopyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide, tetrahydrofuran

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted pyridines

Mechanism of Action

The mechanism of action of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(3-(6-Bromopyridin-2-yl)phenyl)boronic acid can be compared with other boronic acids, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of reactions due to the presence of both the boronic acid and bromopyridinyl groups, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H9BBrNO2

Molecular Weight

277.91 g/mol

IUPAC Name

[3-(6-bromopyridin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C11H9BBrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H

InChI Key

FHCKNJFJOOORKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC(=CC=C2)Br)(O)O

Origin of Product

United States

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